(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefadroxil anhydrous is a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacterial infections. This compound is a para-hydroxy derivative of cephalexin and is commonly used to treat infections such as streptococcal tonsillitis, urinary tract infections, and skin infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefadroxil anhydrous is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid (7-ACA) with various reagents. One common method involves the acylation of 7-ACA with 4-hydroxyphenylglycine . The reaction typically requires the use of solvents like acetic acid and catalysts such as triethylamine. The final product is obtained through crystallization and purification steps.
Industrial Production Methods: In industrial settings, the production of cefadroxil anhydrous involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefadroxil anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of cefadroxil with modified antibacterial properties .
Scientific Research Applications
Cefadroxil anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with bacterial cell walls and its role in inhibiting bacterial growth.
Medicine: Extensively used in clinical trials to evaluate its efficacy against different bacterial infections.
Industry: Utilized in the formulation of pharmaceutical products, including tablets and suspensions
Mechanism of Action
Cefadroxil anhydrous exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity but shorter half-life.
Cephradine: Similar in structure and activity but with different pharmacokinetic properties.
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1 |
InChI Key |
BOEGTKLJZSQCCD-HUFXEGEASA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origin of Product |
United States |
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